Carbon tetraiodide

Catalog No.
S1895532
CAS No.
507-25-5
M.F
CI4
M. Wt
519.628 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon tetraiodide

CAS Number

507-25-5

Product Name

Carbon tetraiodide

IUPAC Name

tetraiodomethane

Molecular Formula

CI4

Molecular Weight

519.628 g/mol

InChI

InChI=1S/CI4/c2-1(3,4)5

InChI Key

JOHCVVJGGSABQY-UHFFFAOYSA-N

SMILES

C(I)(I)(I)I

Canonical SMILES

C(I)(I)(I)I

The exact mass of the compound Tetraiodomethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbon tetraiodide (CI4, CAS 507-25-5) is a highly reactive, bright red tetrahalomethane utilized primarily as an electrophilic iodinating agent and precursor for complex organic synthesis [1]. Characterized by its exceptionally weak carbon-iodine bonds, CI4 serves as a critical reagent in Appel-type reactions and Wittig-type alkenations, enabling the conversion of alcohols to alkyl iodides and aldehydes to 1,1-diiodoalkenes under mild conditions [2]. From a procurement perspective, CI4 is distinguished by its strict handling requirements—necessitating refrigerated storage (2–8 °C) and protection from light to prevent decomposition into tetraiodoethylene and elemental iodine—making its selection highly deliberate compared to more stable, lighter halocarbons .

Substituting carbon tetraiodide with lighter tetrahalomethanes like carbon tetrabromide (CBr4) or carbon tetrachloride (CCl4) fundamentally alters the reaction product, yielding alkyl bromides or chlorides rather than the highly reactive alkyl iodides required for downstream cross-coupling [1]. While elemental iodine (I2) or methyl iodide can sometimes serve as alternative iodide sources in Appel reactions, CI4 provides a direct, solid-state structural analog to CBr4 that often delivers superior chemoselectivity and milder reaction conditions for acid-sensitive substrates [2]. Furthermore, substituting CI4 in Wittig-type alkenations completely abolishes the formation of 1,1-diiodoalkenes, which are indispensable intermediates for stereoselective Z-iodoalkene synthesis, proving CI4 cannot be generically replaced without redesigning the entire synthetic route [3].

C-X Bond Dissociation Energy: CI4 vs. CBr4 and CCl4

The driving force behind the high reactivity of CI4 as an iodinating agent is its exceptionally low carbon-halogen bond dissociation energy. The C-I bond in CI4 is approximately 180 kJ/mol, which is significantly weaker than the C-Br bond in CBr4 (~234 kJ/mol) and the C-Cl bond in CCl4 (~297 kJ/mol) [1]. This thermodynamic difference allows CI4 to readily transfer electrophilic iodine under mild conditions, facilitating reactions that would require harsher activation with lighter halocarbons[2].

Evidence DimensionCarbon-Halogen Bond Dissociation Energy
Target Compound Data~180 kJ/mol (CI4)
Comparator Or Baseline~234 kJ/mol (CBr4) and ~297 kJ/mol (CCl4)
Quantified Difference54 kJ/mol lower than CBr4; 117 kJ/mol lower than CCl4
ConditionsStandard thermodynamic bond dissociation energy estimates

The low bond energy dictates CI4's superior performance as a mild halogen donor, justifying its selection when substrates cannot tolerate the forcing conditions required by CBr4 or CCl4.

Thermal and Photochemical Stability Constraints

Unlike carbon tetrabromide, which is a stable solid at room temperature (melting point 93 °C, boiling point 190 °C), carbon tetraiodide exhibits profound thermal and photochemical instability . CI4 undergoes partial decomposition even at moderate temperatures to yield tetraiodoethylene (C2I4) and elemental iodine (I2) [1]. Consequently, CI4 strictly requires refrigerated storage at 2–8 °C and inert, dark conditions, whereas CBr4 and CCl4 can be stored at ambient laboratory temperatures .

Evidence DimensionRecommended Storage Temperature and Stability
Target Compound Data2–8 °C (Decomposes to I2 and C2I4 under heat/light)
Comparator Or BaselineAmbient room temperature (CBr4 is stable up to its 190 °C boiling point)
Quantified DifferenceStrict cold-chain requirement (2-8 °C) vs. ambient storage
ConditionsStandard laboratory storage and handling

Buyers must ensure appropriate cold-chain shipping and refrigerated storage infrastructure, which directly impacts procurement costs and shelf-life management.

Appel Reaction Output: Alkyl Iodides vs. Bromides

When utilized in the Appel reaction with triphenylphosphine (PPh3), CI4 exclusively yields alkyl iodides, whereas CBr4 yields alkyl bromides [1]. The resulting alkyl iodides possess a much lower carbon-halogen bond energy, making them significantly more reactive electrophiles in subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille couplings) compared to their bromide counterparts [2]. This qualitative shift in the end-product's electrophilicity is the primary strategic reason chemists procure CI4 over the cheaper and more stable CBr4.

Evidence DimensionAppel Reaction Halide Output
Target Compound DataYields alkyl iodides (highly reactive electrophiles)
Comparator Or BaselineCBr4 yields alkyl bromides (moderately reactive electrophiles)
Quantified DifferenceComplete shift in halogen identity and downstream coupling kinetics
ConditionsPPh3-mediated conversion of primary/secondary alcohols

Procuring CI4 is essential when the target synthetic pathway requires the enhanced reactivity of an alkyl iodide for complex, sterically hindered cross-couplings.

Synthesis of 1,1-Diiodoalkenes from Aldehydes

CI4 is uniquely capable of converting aldehydes into 1,1-diiodoalkenes when reacted with triphenylphosphine, a transformation that cannot be achieved with standard elemental iodine (I2) [1]. Literature protocols demonstrate that this Wittig-type alkenation proceeds with high efficiency, often achieving yields of 75% to 92% depending on the substrate . These diiodoalkenes are critical intermediates that can be stereoselectively reduced to (Z)-1-iodoalkenes using a Zn-Cu couple, a sequence extensively used in complex natural product synthesis [2].

Evidence DimensionYield of 1,1-diiodoalkenes
Target Compound Data75% - 92% yield of 1,1-diiodoalkenes
Comparator Or BaselineI2 (Fails to produce 1,1-diiodoalkenes in this specific Wittig-type pathway)
Quantified DifferenceHigh yield vs. no reaction for the specific gem-diiodo product
ConditionsCI4, PPh3, CH2Cl2, reacting with aldehydes

For campaigns requiring stereocontrolled polyene synthesis, CI4 is an irreplaceable reagent that justifies its higher cost and handling complexity.

Mild Synthesis of Alkyl Iodides via Appel Reaction

Ideal for converting primary and secondary alcohols to alkyl iodides under mild, neutral conditions, particularly when the substrate is acid-sensitive and cannot tolerate traditional hydroiodic acid (HI) treatments [1].

Preparation of 1,1-Diiodoalkenes for Natural Product Synthesis

Procured specifically for Wittig-type alkenations of aldehydes to form gem-diiodoalkenes, which serve as crucial linchpins for subsequent stereoselective reductions and cross-coupling cascades[2].

Generation of Highly Reactive Electrophiles for Cross-Coupling

Selected over CBr4 when the downstream synthetic step (e.g., Stille or Suzuki coupling) demands the superior leaving-group ability of an iodide to achieve acceptable reaction rates and yields [3].

XLogP3

3.3

Melting Point

171.0 °C

UNII

E22GNX36ZQ

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

507-25-5

Wikipedia

Carbon tetraiodide

General Manufacturing Information

Methane, tetraiodo-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types